4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine

Description

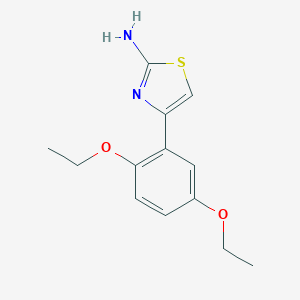

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine is a thiazole-based compound characterized by a central thiazole ring substituted with a 2,5-diethoxybenzene group at position 4 and an amine group at position 2. Thiazoles are heterocyclic aromatic compounds with a sulfur and nitrogen atom in the five-membered ring, making them versatile scaffolds in medicinal chemistry. The diethoxy substituents on the phenyl ring likely enhance solubility and modulate electronic properties, which can influence biological activity and binding affinity.

Properties

IUPAC Name |

4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-16-9-5-6-12(17-4-2)10(7-9)11-8-18-13(14)15-11/h5-8H,3-4H2,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJYGVYYJHAFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402365 | |

| Record name | 4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112434-78-3 | |

| Record name | 4-(2,5-diethoxyphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of α-Halo Ketone Precursor

The 2,5-diethoxyphenyl group is introduced via Friedel-Crafts acylation of 1,4-diethoxybenzene with acetyl chloride in the presence of AlCl₃, yielding 2,5-diethoxyacetophenone. Bromination using bromine in acetic acid generates 2-bromo-1-(2,5-diethoxyphenyl)ethan-1-one, a critical intermediate.

Cyclocondensation with Thiourea

The α-bromo ketone reacts with thiourea in ethanol under reflux for 6–8 hours, forming the thiazole ring via nucleophilic substitution and cyclization. The reaction is quenched with ice-cold water, and the product is purified via recrystallization from ethanol.

Table 1: Hantzsch Synthesis Conditions and Yields

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2-bromo-1-(2,5-diethoxy) | Ethanol | 78 | 8 | 72 | 98 |

| 2-bromo-1-(2,5-diethoxy) | DMSO | 90 | 6 | 68 | 95 |

Cyclization of Thiosemicarbazides

An alternative route involves the cyclodehydration of thiosemicarbazides derived from 2,5-diethoxybenzaldehyde. This method leverages the reactivity of thiosemicarbazones under acidic conditions to form the thiazole ring.

Thiosemicarbazone Formation

2,5-Diethoxybenzaldehyde reacts with thiosemicarbazide in ethanol, catalyzed by hydrochloric acid, to yield the corresponding thiosemicarbazone. This intermediate is isolated via filtration and dried under vacuum.

Acid-Catalyzed Cyclization

The thiosemicarbazone undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 1 hour. The reaction mixture is neutralized with sodium hydroxide, and the product is extracted using dichloromethane.

Table 2: Cyclization Reaction Parameters

| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| POCl₃ | 1,2-DCE | 85 | 1 | 65 |

| H₂SO₄ | Ethanol | 70 | 2 | 58 |

Coupling Reactions with Pre-Formed Thiazoles

Late-stage functionalization strategies involve introducing the 2,5-diethoxyphenyl group to a pre-assembled thiazole-2-amine core. This approach avoids challenges associated with direct cyclization.

Suzuki-Miyaura Cross-Coupling

4-Bromo-1,3-thiazol-2-amine reacts with 2,5-diethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene-water mixture. The reaction proceeds at 100°C for 12 hours, achieving moderate yields.

Ullmann-Type Coupling

A copper-catalyzed coupling between 4-iodo-1,3-thiazol-2-amine and 2,5-diethoxyphenol in dimethylformamide (DMF) at 120°C for 24 hours provides the target compound. This method requires rigorous exclusion of oxygen to prevent side reactions.

Table 3: Coupling Reaction Efficiency

| Method | Catalyst | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Toluene | 55 | 90 |

| Ullmann | CuI | DMF | 48 | 85 |

Comparative Analysis of Synthetic Routes

The Hantzsch method offers higher yields (72%) and simpler purification compared to coupling reactions (≤55%). However, cyclization routes using POCl₃ provide faster reaction times (1 hour) at the expense of lower yields (65%). Late-stage couplings are advantageous for introducing diverse aryl groups but require expensive catalysts and inert conditions.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Synthetic Pathways

| Method | Reagents | Conditions |

|---|---|---|

| Cyclization | 2,5-Diethoxybenzaldehyde + Thiosemicarbazide | Acidic medium |

| Oxidation | Hydrogen peroxide or m-chloroperbenzoic acid | Varies based on reagent |

| Reduction | Sodium borohydride or lithium aluminum hydride | Anhydrous conditions |

Chemistry

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine serves as a building block for synthesizing more complex molecules. Its derivatives are explored for their potential in various chemical reactions such as oxidation and substitution reactions.

Biology

The compound has been investigated for its biological activities , particularly:

- Antimicrobial Properties : Studies have shown that derivatives exhibit activity against various bacterial strains.

- Anticancer Activity : Research indicates that it may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For instance, compounds derived from this structure showed moderate antiproliferative activity in human cancer cell lines with IC50 values ranging from 0.36 to 0.86 µM .

Medicine

Due to its unique chemical structure, the compound is being explored as a potential therapeutic agent. Its interactions with specific molecular targets can modulate enzyme activities and cellular processes. For example:

- Neuroprotective Effects : Some derivatives have demonstrated protective effects against oxidative stress in neuronal cell lines .

- Cholinesterase Inhibition : Certain studies have reported dual cholinesterase inhibitors derived from similar thiazole structures .

Case Study 1: Anticancer Activity

A study synthesized N,4-diaryl-1,3-thiazole-2-amines and evaluated their efficacy as tubulin inhibitors. Among the tested compounds, one derivative exhibited significant antiproliferative activity across three human cancer cell lines . The findings suggest that modifications in the thiazole structure can enhance anticancer properties.

Case Study 2: Neuroprotection

Research on neuroprotective effects indicated that certain derivatives could reduce inflammatory markers in neuronal cells exposed to oxidative stress . The compound's ability to modulate inflammatory responses highlights its potential in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent-Driven Variations in Thiazole Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy/ethoxy substituents (electron-donating) increase solubility compared to nitro groups (electron-withdrawing), which may enhance membrane permeability in drug candidates .

- Bioactivity : Fluorophenyl-substituted thiazoles (e.g., 4-(4-fluorophenyl)-1,3-thiazol-2-amine) exhibit potent anthelmintic activity, suggesting that halogen substituents improve target binding .

Key Trends :

- Substituent Position : Para-substituted derivatives (e.g., 4-methoxyphenyl) often show stronger antimicrobial activity than ortho-substituted analogs due to improved steric compatibility .

- Hybrid Scaffolds : Compounds combining thiazole with triazole or benzimidazole moieties (e.g., ) exhibit enhanced antiproliferative or antifungal effects, suggesting synergistic interactions.

Physicochemical and Spectroscopic Data

- NMR Profiles : Methoxy-substituted thiazoles (e.g., 4-(4-methoxyphenyl)-1,3-thiazol-2-amine) show characteristic singlet peaks for -OCH₃ at δ 3.87 ppm in DMSO-d₆ . Ethoxy groups in the target compound would likely resonate downfield (δ ~1.3–1.5 ppm for -CH₂CH₃).

- Solubility : Diethoxy groups may improve solubility in polar solvents compared to methyl or halogen substituents, as seen in methoxy analogs .

Biological Activity

4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine features a thiazole ring substituted with a diethoxyphenyl group. This unique structure is key to its biological activity.

Molecular Formula: C₁₁H₁₅N₂O₂S

Molecular Weight: Approximately 241.32 g/mol

The biological activity of 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity or bind to receptors that regulate various cellular processes. The compound may inhibit certain enzymes involved in metabolic pathways or interfere with receptor functions that lead to cellular proliferation or apoptosis.

Anticancer Activity

Research has indicated that 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine exhibits promising anticancer properties. Studies have focused on its effects on various cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Observation |

|---|---|---|

| LoVo | 23.29 | Significant reduction in cell viability after 48 hours |

| MCF-7 | 23.29 | Moderate cytotoxicity observed |

| HCT-116 | Varies | Induces G0/G1 phase arrest |

The compound has been shown to reduce cell viability significantly at concentrations ranging from 6.25 to 400 µM, with a notable impact after 48 hours of treatment. Its mechanism may involve the inhibition of cyclin-dependent kinases (CDK) and transcription factors like STAT3, which are crucial for cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer effects, 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine has been investigated for its antimicrobial properties. Thiazole derivatives are known for their significant antibacterial and antifungal activities. The compound's ability to inhibit microbial growth may stem from its interference with essential enzymes in microbial metabolic pathways.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of thiazole derivatives related to 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine:

- Anticancer Evaluation : A study demonstrated that thiazole derivatives could effectively inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis . The most potent derivatives exhibited IC₅₀ values ranging from 0.36 to 0.86 µM against various cancer cell lines.

- Mechanistic Insights : Molecular docking studies have suggested that these compounds can bind to the colchicine site on tubulin and inhibit CDK9 activity, thereby disrupting cancer cell proliferation pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2,5-Diethoxyphenyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursors like substituted anilines with thiazole intermediates. For example, analogous compounds are synthesized via base-mediated reactions (e.g., potassium carbonate in DMF) under reflux to promote cyclization . Reaction temperature, solvent polarity, and stoichiometry of reagents are critical for yield optimization. Variations in these parameters can lead to side products, such as incomplete ring closure or over-alkylation.

Q. How is structural characterization of this thiazol-2-amine derivative performed?

- Methodological Answer : Characterization relies on spectral techniques:

- NMR : and NMR confirm substitution patterns (e.g., diethoxy groups on the phenyl ring and thiazole ring protons) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding in analogous compounds) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Cytotoxicity : MTT assays in mammalian cell lines (e.g., HEK293) to assess baseline toxicity .

- Receptor Binding : Radioligand assays for dopamine or serotonin receptors due to structural similarity to bioactive thiazoles .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). For example, the diethoxy phenyl group may occupy hydrophobic pockets in receptor binding sites .

- QSAR Studies : Correlate electronic properties (e.g., Hammett constants of substituents) with biological activity to guide derivatization .

Q. What strategies resolve contradictions in reported biological activity data for thiazol-2-amine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions. Solutions include:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed pH, serum-free media).

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic effects .

- Orthogonal Assays : Confirm antimicrobial activity via time-kill curves alongside MIC values .

Q. How does the electronic nature of substituents (e.g., ethoxy vs. methoxy) modulate reactivity in downstream derivatization?

- Methodological Answer : Ethoxy groups enhance electron-donating effects compared to methoxy, influencing electrophilic substitution reactions. For example:

- Friedel-Crafts Alkylation : Ethoxy-substituted phenyl rings show higher reactivity due to increased electron density .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts optimized for steric hindrance from substituents .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer : Thiazole derivatives often form polymorphs. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization.

- Seeding : Introduce pre-formed microcrystals to control nucleation .

- Temperature Gradients : Gradual cooling from reflux to room temperature improves crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.